molecular formula C20H16N4O2S2 B2568448 N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 896048-68-3

N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2568448
CAS No.: 896048-68-3
M. Wt: 408.49
InChI Key: RXIOYOOACMSSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide features a benzothiazole core linked via an acetamide group to a pyridazine ring substituted with a 3-methoxyphenyl group. This structure combines heterocyclic motifs known for diverse biological activities, including kinase inhibition and antimicrobial effects. The sulfanyl bridge and methoxy substituent likely influence electronic properties, solubility, and target interactions .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c1-26-14-6-4-5-13(11-14)15-9-10-19(24-23-15)27-12-18(25)22-20-21-16-7-2-3-8-17(16)28-20/h2-11H,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIOYOOACMSSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzothiazole derivatives and pyridazine derivatives. These intermediates are then subjected to coupling reactions under specific conditions, such as the presence of a base or a catalyst, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.

    Substitution: Substitution reactions may occur at the benzothiazole or pyridazine rings, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Analogs with Modified Benzothiazole Substituents

  • N-[6-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]-2-(3,4,5-Trimethoxyphenyl)Acetamide (BTA): Structural Differences: Incorporates a trifluoromethyl group at the benzothiazole 6-position and a trimethoxyphenyl moiety. Activity: Exhibited a pIC50 of 7.8 against CK-1δ, with a GlideXP score of −3.78 kcal/mol, suggesting strong binding affinity. Comparison: The target compound lacks the trifluoromethyl group, which may reduce metabolic stability but mitigate toxicity risks associated with fluorinated groups.
  • Patent Compounds (EP3 348 550A1) :

    • Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which shares the 3-methoxyphenyl group with the target compound but adds a trifluoromethyl substituent.
    • Implications : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, though synthetic complexity increases .

Analogs with Varied Acetamide Linkers

  • N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV) :
    • Structural Differences : Replaces the pyridazine-sulfanyl group with a 4-methylpiperazinyl moiety.
    • Synthesis : Prepared via coupling of 2-chloroacetamide with N-methylpiperazine, highlighting adaptability in linker functionalization .
    • Comparison : The piperazinyl group may improve solubility due to its basicity, whereas the sulfanyl-pyridazine linker in the target compound could favor π-π stacking interactions.

Analogs with Pyridazine and Heterocyclic Modifications

  • 2-{[6-(4-Methylphenyl)Pyridazin-3-yl]Sulfanyl}-N-(Oxolan-2-ylmethyl)Acetamide :

    • Structural Differences : Substitutes 3-methoxyphenyl with 4-methylphenyl and uses a tetrahydrofuran-derived amide group.
    • Implications : The methyl group may reduce steric hindrance compared to methoxy, while the oxolane ring could enhance metabolic stability .
  • 2-({6-[2-(4-Fluorophenyl)-4-Methyl-1,3-Thiazol-5-yl]Pyridazin-3-yl}Sulfanyl)-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide :

    • Structural Differences : Integrates a fluorophenyl-thiazole moiety and a methylated benzothiazole.
    • Implications : Fluorine’s electronegativity may strengthen hydrogen bonding, while methyl groups modulate steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.